molecular formula C20H20N2O4 B3855265 N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B3855265
M. Wt: 352.4 g/mol
InChI Key: BANYUMBDTLCHFA-NYRKXZQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzodioxol group, which is a type of aromatic ether. It also contains a propenylidene group, which is a type of unsaturated hydrocarbon, and a hydrazide group, which is a type of organic compound that derives from hydrazine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds in the compound, the arrangement of atoms, and the presence of functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through experimental testing .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on clinical trials. If a compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis .

Properties

IUPAC Name

N-[(Z)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-3-8-17(9-4-14)24-12-20(23)22-21-15(2)5-6-16-7-10-18-19(11-16)26-13-25-18/h3-11H,12-13H2,1-2H3,(H,22,23)/b6-5+,21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANYUMBDTLCHFA-NYRKXZQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=C(C)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide
Reactant of Route 2
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide
Reactant of Route 4
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide
Reactant of Route 5
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide
Reactant of Route 6
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide

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